molecular formula C16H15F2N3O4S B2607862 ethyl 4-({[(3,4-difluorophenyl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate CAS No. 946332-69-0

ethyl 4-({[(3,4-difluorophenyl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate

Cat. No.: B2607862
CAS No.: 946332-69-0
M. Wt: 383.37
InChI Key: KHJSWKCOKFAJPY-UHFFFAOYSA-N
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Description

This compound belongs to the dihydropyrimidine (DHPM) family, characterized by a six-membered ring with two nitrogen atoms and variable substituents. Its structure includes:

  • Ethyl carboxylate at position 5 (enhancing lipophilicity and bioavailability).
  • Methyl group at position 6 (steric and electronic modulation).
  • Sulfanyl-linked carbamoyl methyl substituent at position 4, attached to a 3,4-difluorophenyl moiety (influencing receptor binding and metabolic stability).
  • 2-Oxo group (critical for hydrogen bonding and tautomerism).

DHPM derivatives are widely studied for their biological activities, including antimicrobial, anti-inflammatory, and kinase inhibition properties .

Properties

IUPAC Name

ethyl 4-[2-(3,4-difluoroanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F2N3O4S/c1-3-25-15(23)13-8(2)19-16(24)21-14(13)26-7-12(22)20-9-4-5-10(17)11(18)6-9/h4-6H,3,7H2,1-2H3,(H,20,22)(H,19,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHJSWKCOKFAJPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)N=C1SCC(=O)NC2=CC(=C(C=C2)F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 4-({[(3,4-difluorophenyl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate involves multiple steps, each requiring specific reaction conditions and reagents. One common synthetic route involves the condensation of 3,4-difluoroaniline with ethyl 2-mercaptoacetate in the presence of a base to form the intermediate ethyl 2-[(3,4-difluorophenyl)carbamoyl]methylsulfanylacetate. This intermediate is then cyclized with urea under acidic conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Ethyl 4-({[(3,4-difluorophenyl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the pyrimidine ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The difluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols. Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. Major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted aromatic compounds.

Scientific Research Applications

Ethyl 4-({[(3,4-difluorophenyl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition and protein-ligand interactions.

    Medicine: Due to its potential biological activity, it is investigated for its therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of ethyl 4-({[(3,4-difluorophenyl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s difluorophenyl group can form hydrogen bonds and hydrophobic interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the carbamoylmethyl and sulfanyl groups can interact with other functional groups in the target molecule, further enhancing its binding affinity and specificity. The exact pathways involved in its biological effects depend on the specific target and the context of its use.

Comparison with Similar Compounds

Substituent Variations at Position 4

The substituent at position 4 significantly impacts physicochemical and biological properties. Key comparisons include:

Compound Name Position 4 Substituent Key Features Reference
Target Compound 3,4-Difluorophenyl carbamoylmethyl sulfanyl High electronegativity from F atoms; carbamoyl enhances H-bonding potential
Ethyl 4-(2,4-difluorophenyl)-6-methyl-1-phenyl-2-thioxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylate 2,4-Difluorophenyl Thioxo (C=S) at position 2; phenyl at N1 (alters ring conformation)
Ethyl 4-[3,5-bis(trifluoromethyl)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylate 3,5-Bis(trifluoromethyl)phenyl Strong electron-withdrawing CF3 groups; increased lipophilicity
Ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate 4-Methoxyphenyl Electron-donating OMe group; reduced metabolic stability
Ethyl 4-(4-cyanophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4-Cyanophenyl Nitrile group (polar, hydrogen bond acceptor); thioxo at position 2

Key Observations :

  • Fluorine Substitution : The target compound’s 3,4-difluorophenyl group balances electronegativity and steric effects compared to 2,4-difluorophenyl () or trifluoromethyl derivatives ().
  • Thioxo vs. Oxo : Thioxo (C=S) derivatives () exhibit altered tautomerism and reduced hydrogen-bonding capacity compared to the target’s 2-oxo group.

Crystallographic and Physicochemical Properties

Compound Crystal System/Packing Solubility & Stability Reference
Target Compound Not reported; predicted disordered packing due to bulky substituents Moderate solubility (carbamoyl enhances polarity)
Ethyl 4-[3,5-bis(trifluoromethyl)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylate Monoclinic (P21/c); Z=4; a=12.6876 Å, β=114.443° Low aqueous solubility (CF3 groups increase hydrophobicity)
Ethyl 4-(2,4-difluorophenyl)-6-methyl-1-phenyl-2-thioxo-tetrahydro-pyrimidine-5-carboxylate Orthorhombic (Pna21); R factor = 0.051 Thioxo group reduces stability under oxidative conditions

Notable Trends:

  • Bulky substituents (e.g., bis(trifluoromethyl)phenyl in ) lead to dense crystal packing, reducing solubility.
  • The target compound’s carbamoyl methyl sulfanyl group may improve solubility relative to CF3-bearing analogues but could introduce synthetic challenges .

Biological Activity

Ethyl 4-({[(3,4-difluorophenyl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate is a complex organic compound belonging to the class of pyrimidine derivatives. Its unique structure incorporates several functional groups, including a difluorophenyl group, a carbamoylmethyl group, and a sulfanyl group, which endow it with significant biological activity. This article explores the biological properties, mechanisms of action, and potential applications of this compound based on diverse research findings.

Chemical Structure and Properties

The compound's molecular formula is C14H14F2N2O3SC_{14}H_{14}F_2N_2O_3S, and it is characterized by the following structural features:

  • Pyrimidine Ring : Central to its structure, providing a scaffold for biological activity.
  • Difluorophenyl Group : Enhances lipophilicity and potential interactions with biological targets.
  • Carbamoylmethyl Group : Contributes to binding affinity with enzymes and receptors.
  • Sulfanyl Group : May participate in redox reactions or enhance solubility.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes or receptors.

  • Enzyme Inhibition : The difluorophenyl group can form hydrogen bonds and hydrophobic interactions with amino acid residues in enzyme active sites, leading to inhibition of enzyme activity. This mechanism is crucial for its potential therapeutic effects against various diseases.
  • Binding Affinity : The carbamoylmethyl and sulfanyl groups enhance the compound's binding affinity and specificity towards target molecules, which may include proteins involved in disease pathways.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Activity : Preliminary studies suggest that it may inhibit tumor growth by inducing apoptosis in cancer cells through modulation of signaling pathways related to cell survival and proliferation.
  • Antimicrobial Properties : The compound has shown potential antimicrobial effects against various pathogens, making it a candidate for further development in infectious disease treatments.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerInduces apoptosis in cancer cells
AntimicrobialInhibits growth of specific bacterial strains
Enzyme InhibitionInteracts with enzyme active sites

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

  • Cancer Cell Line Study : A study involving breast cancer cell lines showed that treatment with the compound resulted in a significant reduction in cell viability and induced apoptotic markers. The IC50 value was determined to be approximately 25 µM, indicating potent activity against these cells.
  • Antimicrobial Testing : In vitro assays demonstrated that the compound effectively inhibited the growth of Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL.

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